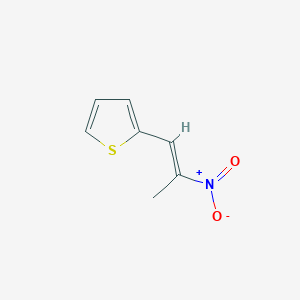

2-(2-Nitroprop-1-enyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-nitroprop-1-enyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPLFCAOIJOKGX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CS1)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-35-5 | |

| Record name | NSC42524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2-(2-Nitroprop-1-enyl)thiophene CAS number and molecular weight

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-(2-Nitroprop-1-enyl)thiophene (CAS 6937-35-5) is a functionalized nitroalkene derivative serving as a critical intermediate in the synthesis of thienyl-alkylamines. Within drug discovery, it represents a strategic scaffold for exploring bioisosterism , specifically the substitution of phenyl rings with thiophene moieties to modulate metabolic stability, lipophilicity, and receptor binding affinity.

This guide details the physicochemical profile, synthesis via the Henry reaction, and downstream transformation of this compound, providing a self-validating protocol for researchers in small-molecule therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by a thiophene ring substituted at the C2 position with a nitro-propenyl side chain. The electron-withdrawing nitro group conjugated with the electron-rich thiophene ring creates a "push-pull" electronic system, making the

Table 1: Chemical Specifications

| Parameter | Data |

| Chemical Name | This compound |

| CAS Number | 6937-35-5 |

| Molecular Formula | C |

| Molecular Weight | 169.20 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 68–70 °C |

| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in water |

| SMILES | C/C(=O)=C\C1=CC=CS1 |

| InChI Key | HMPLFCAOIJOKGX-AATRIKPKSA-N |

Synthesis Strategy: The Henry Reaction

The most robust route to this compound is the Henry Reaction (Nitroaldol Condensation) between thiophene-2-carboxaldehyde and nitroethane.

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic addition of the nitroalkane anion to the aldehyde carbonyl, followed by dehydration.

-

Deprotonation: A base (e.g., ammonium acetate, butylamine) deprotonates nitroethane (

-carbon) to generate a nitronate anion. -

Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl of thiophene-2-carboxaldehyde.

-

Dehydration: The resulting

-nitroalcohol undergoes E1cB or E2 elimination to form the conjugated nitroalkene.

Critical Control Point: The dehydration step is thermodynamically driven by the formation of the conjugated system. Using a solvent that forms an azeotrope with water (e.g., toluene) or a dehydrating agent helps drive the equilibrium forward.

Synthesis Pathway Diagram

Figure 1: Step-wise mechanism of the Henry Reaction yielding the target nitroalkene.

Experimental Protocol

Safety Warning: Nitroalkenes are potential irritants and lachrymators. Perform all operations in a functioning fume hood.

Materials

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Nitroethane (1.5 – 2.0 eq)

-

Ammonium Acetate (0.1 – 0.2 eq)

-

Glacial Acetic Acid (Solvent)

Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Thiophene-2-carboxaldehyde (e.g., 11.2 g, 100 mmol) and Nitroethane (11.25 g, 150 mmol) to the flask.

-

Solvent/Catalyst: Add Ammonium Acetate (1.5 g) and Glacial Acetic Acid (30 mL).

-

Note: Alternatively, catalytic n-butylamine in refluxing toluene with a Dean-Stark trap can be used to continuously remove water, often resulting in higher yields.

-

-

Reflux: Heat the mixture to gentle reflux (approx. 100–110 °C) for 2–4 hours. Monitor reaction progress via TLC (Silica; Hexane:EtOAc 8:2) until the aldehyde spot disappears.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the dark orange/red solution into crushed ice/water (approx. 200 mL) with vigorous stirring.

-

The product will precipitate as a yellow-orange solid.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake thoroughly with cold water to remove acetic acid.

-

Purification: Recrystallize from hot ethanol or isopropanol.

-

Yield Expectation: 70–85%.

-

Validation: 1H NMR should show the characteristic vinylic proton signal around

8.0–8.5 ppm.

-

Reactivity & Applications in Drug Design[12]

Reduction to Thienyl-Alkylamines

The primary utility of this compound is its reduction to 2-(2-aminopropyl)thiophene . This transformation is pivotal in generating thiophene bioisosteres of phenethylamine-class drugs (e.g., amphetamine analogs).

Reduction Methods:

-

Lithium Aluminum Hydride (LiAlH

): Strong reduction, yields the primary amine. -

NaBH

+ BF -

Zn / HCl: Reduces the alkene and nitro group, though often stops at the oxime or ketone if conditions aren't rigorous.

Bioisosterism: Thiophene vs. Benzene

In medicinal chemistry, replacing a benzene ring with a thiophene ring (Bioisosterism) is a standard tactic to improve pharmacological profiles.[1]

-

Sterics: Thiophene is roughly the same size as benzene but with a different bond angle (C-S-C is ~92°), which can alter fit in a receptor binding pocket.

-

Electronics: Thiophene is electron-rich (excess

-electrons), making it more susceptible to oxidative metabolism (e.g., S-oxidation) but potentially increasing cation-

Downstream Transformation Diagram

Figure 2: Divergent synthetic pathways from the nitroalkene scaffold.

References

-

Sigma-Aldrich. (E)-2-(2-Nitroprop-1-enyl)thiophene Product Specification. Retrieved from [2]

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [2]

- Gairns, R. S., et al. (1986). Synthetic applications of the nitro-aldol (Henry) reaction. Journal of the Chemical Society.

- Shulgin, A. T. (1976). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology. (Contextual reference for phenethylamine/thiophene bioisosterism).

-

Matrix Fine Chemicals. 2-[(1E)-2-Nitroethenyl]thiophene Data Sheet. Retrieved from (Note: Reference for the ethenyl analog, illustrating similar chemistry).

Sources

Literature review of nitroalkene derivatives of thiophene

Executive Summary: The Thiophene-Nitroalkene Scaffold

In the landscape of heterocyclic chemistry, nitroalkene derivatives of thiophene represent a high-value "privileged structure." For the drug development professional, this scaffold serves two distinct but critical functions:

-

The Reactive Intermediate: It is the primary gateway to 2-thienylethylamines (the thiophene bioisosteres of tryptamines), essential for synthesizing platelet aggregation inhibitors like Ticlopidine and Clopidogrel .

-

The Pharmacological Warhead: The conjugated nitroalkene moiety acts as a potent Michael acceptor, capable of covalent interactions with cysteine residues in biological targets, a mechanism increasingly exploited in targeted covalent inhibitors (TCIs).

This guide deconstructs the synthesis, reactivity, and biological applications of these derivatives, moving beyond standard textbook descriptions to provide a field-tested roadmap for laboratory execution.

Synthetic Architectures: Constructing the Core

The synthesis of 2-(2-nitrovinyl)thiophene is deceptively simple but prone to polymerization if conditions are not rigorously controlled. We analyze the two dominant pathways.

Pathway A: The Henry Reaction (Nitroaldol Condensation)

This is the industry-standard route. It involves the condensation of thiophene-2-carbaldehyde with nitromethane.[1][2]

-

The Challenge: The resulting

-nitroalcohol is often unstable. The goal is to drive in situ dehydration to the nitroalkene without triggering polymerization of the electron-rich thiophene ring. -

The Solution: Use of ammonium acetate (

) in acetic acid. The ammonium salt acts as a dual-purpose catalyst: it provides the proton source to facilitate water elimination and buffers the pH to prevent acid-catalyzed degradation of the thiophene. -

Microwave Acceleration: Recent protocols utilize microwave irradiation with

-alanine as a catalyst, reducing reaction times from hours to minutes while improving yields by minimizing thermal exposure.

Pathway B: De Novo Thiophene Synthesis

For complex derivatives where the thiophene ring requires specific substitution patterns unavailable via electrophilic aromatic substitution, de novo synthesis is superior.

-

Method: Reaction of 1,4-dithiane-2,5-diol with nitroalkenes in the presence of triethylamine.[3]

-

Mechanism: A tandem Michael-intramolecular Henry reaction followed by aromatization.[3] This allows the installation of the nitro group and alkyl substituents in a single pot.[1]

Reactivity Profile: The "Warhead" Mechanics

Understanding the electronic distribution of the nitrovinyl thiophene is crucial for predicting its behavior in both the flask and the biological system.

The Michael Acceptor (Covalent Inhibition)

The nitro group is powerfully electron-withdrawing, creating a significant partial positive charge (

-

Biological Implication: In a physiological environment, this carbon is susceptible to nucleophilic attack by the thiol (-SH) group of cysteine residues. This forms a stable thioether bond, irreversibly inhibiting the target enzyme.

-

Selectivity: Unlike furan derivatives, the sulfur in the thiophene ring donates electron density into the ring, slightly modulating the electrophilicity of the exocyclic double bond. This "tuning" can be critical for avoiding off-target toxicity.

Reduction to Thienylethylamines

This is the most common synthetic application. The goal is to reduce both the alkene and the nitro group to form the ethylamine chain.

-

Lithium Aluminum Hydride (LiAlH4): The historical standard. Effective but dangerous on a large scale. Requires careful quenching to avoid emulsification of aluminum salts.

-

Borane-THF (

): The modern industrial preference. It is chemoselective and avoids the formation of azo-linkages or oximes that can occur with partial reductions. This route is pivotal in the manufacturing of Ticlopidine .

Visualization of Chemical Logic

The following diagram maps the synthetic logic and the divergent reactivity pathways of the thiophene-nitroalkene scaffold.

Figure 1: Synthetic divergence of the nitrovinyl thiophene scaffold. The core intermediate serves as a gateway to both pharmaceutical precursors (via reduction) and biological probes (via Michael addition).

Validated Experimental Protocols

Protocol A: Synthesis of 2-(2-Nitrovinyl)thiophene

This protocol is optimized for reproducibility and minimizes polymer formation.

Reagents:

-

Thiophene-2-carbaldehyde (1.0 eq)

-

Nitromethane (1.5 eq)

-

Ammonium Acetate (0.4 eq)

-

Glacial Acetic Acid (Solvent)[4]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carbaldehyde (11.2 g, 100 mmol) in glacial acetic acid (40 mL).

-

Addition: Add nitromethane (9.15 g, 150 mmol) and ammonium acetate (3.08 g, 40 mmol).

-

Expert Note: Do not add all reagents at once if scaling up; the reaction is exothermic.

-

-

Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear, replaced by a bright yellow fluorescent spot (the nitroalkene).

-

Workup: Cool to room temperature. Pour the dark reaction mixture into crushed ice (200 g).

-

Crystallization: The product usually precipitates as yellow needles. Filter the solid.

-

Troubleshooting: If an oil forms, extract with dichloromethane, wash with saturated

(to remove acetic acid), dry over

-

-

Yield: Typical yield is 75–85%. Melting point: 80–82°C.

Protocol B: Reduction to 2-(2-Thienyl)ethylamine (Borane Method)

Preferred over LiAlH4 for safety and yield.

Reagents:

-

2-(2-Nitrovinyl)thiophene (1.0 eq)

-

Borane-THF complex (1.0 M solution, 4.0 eq)

-

THF (anhydrous)

Procedure:

-

Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the nitroalkene (1.55 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[2]

-

Reduction: Dropwise add

(40 mL, 40 mmol). Evolution of hydrogen gas will occur. -

Reflux: Once addition is complete, warm to room temperature, then reflux for 4 hours.

-

Hydrolysis (Critical Step): Cool to 0°C. Carefully add Methanol (10 mL) to quench excess borane. Then add 6M HCl (20 mL) and reflux for 1 hour to cleave the boron-amine complex.

-

Isolation: Basify with NaOH to pH > 11. Extract with diethyl ether.[5] Dry and concentrate to obtain the amine as a pale yellow oil.

Pharmacological Landscape

Antimicrobial Activity

Nitrovinyl thiophenes exhibit broad-spectrum antibacterial and antifungal activity.

-

Mechanism: The nitrovinyl group acts as a "suicide substrate." It penetrates the microbial cell wall and reacts with essential thiol-containing enzymes (e.g., thioredoxin reductase).

-

SAR Insight: Substitution at the 5-position of the thiophene ring (e.g., with Bromine or Nitro groups) significantly enhances potency but also increases cytotoxicity to mammalian cells.

Platelet Aggregation Inhibitors (Ticlopidine Class)

The reduced derivative, 2-(2-thienyl)ethylamine , is the structural backbone of the thienopyridine class of ADP receptor inhibitors.

-

Drug: Ticlopidine (Ticlid).

-

Role: The thiophene ring is metabolically activated by CYP450 enzymes to form a reactive thiol metabolite, which forms a disulfide bridge with the P2Y12 receptor on platelets.

References

-

Gronowitz, S., & Sandberg, E. (1970).[5] "Heteroaromatic Boron Compounds: Synthesis of 2-(2-nitrovinyl)thiophene and its reduction." Arkiv för Kemi, 32, 217.[5] 2[6]

-

Occidental Chemical Corp. (1990).[5] "Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof." European Patent EP0367233A2. 5[6]

-

Xing, J., et al. (2014). "Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane." Applied Mechanics and Materials. 1

-

Organic Chemistry Portal. "The Henry Reaction: Mechanism and Recent Literature." 7[6]

-

RSC Publishing. "Nitroalkenes in the synthesis of heterocyclic compounds." 8[2][6][9][10]

-

Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica. 11

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. journalwjarr.com [journalwjarr.com]

- 11. derpharmachemica.com [derpharmachemica.com]

Thermodynamic Stability of 2-(2-Nitroprop-1-enyl)thiophene: A Technical Guide

Part 1: Executive Summary

2-(2-Nitroprop-1-enyl)thiophene (CAS 6937-35-5) is a conjugated nitroalkene serving as a critical intermediate in the synthesis of functionalized thiophenes, particularly 2-(2-thienyl)ethylamines (e.g., Ticlopidine precursors). Its utility stems from the "push-pull" electronic character of the molecule: the electron-rich thiophene ring conjugated with the electron-withdrawing nitro group creates a highly polarized alkene.

While kinetically stable at ambient conditions, this compound exhibits specific thermodynamic vulnerabilities. It is prone to Michael additions and polymerization under nucleophilic stress and undergoes exothermic decomposition at elevated temperatures. This guide details the thermodynamic parameters, synthesis control strategies, and stability protocols required to handle this compound with scientific rigor.

Part 2: Physicochemical & Thermodynamic Profile

The thermodynamic stability of this compound is governed by its extended

Key Physicochemical Properties[1]

| Parameter | Value | Notes |

| CAS Number | 6937-35-5 | |

| Molecular Formula | ||

| Molecular Weight | 169.20 g/mol | |

| Melting Point | 69 °C | Solid state lattice energy stabilizes the molecule significantly compared to the melt. |

| Boiling Point | ~273 °C (Predicted) | Decomposition likely precedes boiling at atmospheric pressure. |

| Crystal System | Monoclinic ( | Adopts the (E)-conformation in the solid state. |

| Solubility | Soluble in DCM, EtOAc, THF | Poor solubility in water; hydrolytically stable at neutral pH. |

Structural Thermodynamics: The E-Isomer Preference

Crystallographic data confirms that the molecule adopts the (E)-configuration (trans-like) about the C=C double bond. This preference is thermodynamic, driven by steric hindrance in the (Z)-isomer between the nitro group and the thiophene sulfur or C3-hydrogen.

-

Conjugation Energy: The planarity of the thiophene ring with the nitroalkene moiety allows for maximum

-orbital overlap, lowering the internal energy ( -

Intermolecular Forces: The crystal lattice is stabilized by weak

hydrogen bonds, which contribute to its relatively high melting point (69 °C) for a molecule of this size.

Part 3: Synthesis & Thermodynamic Control

The synthesis of this compound via the Henry Reaction (Nitroaldol Condensation) is a classic example of a reversible equilibrium where thermodynamic control dictates the stereochemical outcome.

Mechanism and Equilibrium

The reaction between thiophene-2-carbaldehyde and nitroethane proceeds through a

-

Kinetic Phase: Initial formation of both (E) and (Z) isomers.

-

Thermodynamic Phase: Under reflux or prolonged reaction times, the reversible nature of the Michael addition (retro-Henry) allows the mixture to equilibrate to the thermodynamically stable (E)-isomer.

Visualization: Synthesis & Isomerization Pathway

Figure 1: Reaction pathway showing the thermodynamic drive toward the stable (E)-isomer via reversible dehydration.

Part 4: Stability & Degradation Pathways

While stable in solid form at room temperature, the compound is an electrophile. Its "stability" is conditional upon the absence of nucleophiles and excessive heat.

Thermal Instability

Nitroalkenes are energetic materials. The nitro group (

-

Decomposition: Upon heating beyond the melting point (>100°C), the compound risks polymerization or oxidative decomposition.

-

Polymerization: The polarized double bond is susceptible to radical or anionic polymerization, especially in the melt phase.

Chemical Instability (Michael Addition)

The thermodynamic stability is compromised by nucleophiles. The

-

Hydrolysis: In strong acid/base, the Henry reaction reverses (Retro-Henry), regenerating the aldehyde and nitroethane.

-

Nucleophilic Attack: Thiols, amines, or enolates will attack the

-position, destroying the conjugated system.

Visualization: Degradation Workflows

Figure 2: Primary degradation pathways under thermal and chemical stress.[1][2]

Part 5: Experimental Protocols

Protocol: Thermodynamic Synthesis Optimization

Objective: Maximize (E)-isomer yield and purity.

-

Reagents: Thiophene-2-carbaldehyde (1.0 eq), Nitroethane (1.5 eq), Ammonium Acetate (0.1 eq) or Butylamine (cat.), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve aldehyde in acetic acid. Add nitroethane and catalyst.[3]

-

Thermodynamic Step: Reflux (approx. 100-110°C) for 4–6 hours. Note: Room temperature stirring often yields mixed isomers.

-

Monitor via TLC/HPLC for disappearance of aldehyde.

-

-

Workup:

-

Validation:

-

NMR: Check coupling constant of vinylic proton. Large

value indicates E-isomer. -

MP: Target 68–70°C.

-

Protocol: Stability Testing (DSC)

Objective: Define safe operating limits.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample: 2–5 mg of dried, recrystallized solid in a crimped aluminum pan.

-

Method: Ramp from 30°C to 300°C at 5°C/min under Nitrogen purge.

-

Analysis:

-

Identify Endotherm (Melting): Expected ~69°C.

-

Identify Exotherm (Decomposition): Watch for onset >150°C. Critical Safety Parameter.

-

Part 6: Safety & Handling

-

Hazard Classification: GHS07 (Warning), Acute Toxicity (Oral).

-

Energetic Warning: As a nitroalkene, this compound possesses significant chemical energy. While not a primary explosive, bulk heating can lead to runaway decomposition.

-

Storage: Store at 2–8°C, protected from light and moisture. Light can induce photo-isomerization (

), destabilizing the crystal lattice.

References

-

Li, Z.-B., Shen, L.-L., & Li, J.-J. (2011).[5] (E)-2-(2-Nitroprop-1-enyl)thiophene . Acta Crystallographica Section E: Structure Reports Online, 67(4), o983.[5] Link

-

Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction . Tetrahedron, 60(5), 1017-1047. Link

-

Finetech Industry Limited. This compound Product Data . Link

-

Sigma-Aldrich. (E)-2-(2-Nitroprop-1-enyl)thiophene Product Specification . Link

-

Castells, J., et al. (1990). Process for the preparation of thieno[3,2-c]pyridine derivatives . U.S. Patent 4,906,756. Link

Sources

Mechanistic & Synthetic Guide: Henry Reaction of Thiophene-2-carboxaldehyde

Executive Summary

This technical guide details the Henry (nitroaldol) reaction of thiophene-2-carboxaldehyde, a critical transformation in the synthesis of thiophene-based pharmaceutical scaffolds. Unlike simple benzaldehyde derivatives, the thiophene ring introduces unique electronic effects—specifically the electron-donating nature of the sulfur atom—which influences electrophilicity and dehydration kinetics. This document provides a mechanistic breakdown, a validated experimental protocol for the synthesis of 2-(2-nitrovinyl)thiophene, and optimization strategies for drug discovery applications.

Part 1: Mechanistic Architecture

The Henry reaction couples a nitroalkane (nucleophile) with an aldehyde (electrophile) to form a

Electronic Influence of the Thiophene Ring

Thiophene is a

-

Reduced Electrophilicity: Compared to benzaldehyde, the carbonyl carbon of thiophene-2-carboxaldehyde is less electrophilic due to the donation of electron density from the ring (resonance effect

). -

Implication: The initial nucleophilic attack by the nitronate anion is the rate-determining step (RDS) in many catalytic cycles. However, the thiophene ring stabilizes the resulting conjugated nitroalkene product, driving the reaction toward dehydration under thermodynamic control.

Reaction Pathway[3]

-

Deprotonation: A base removes the

-proton from nitromethane ( -

Nucleophilic Addition: The nitronate attacks the carbonyl carbon of thiophene-2-carboxaldehyde. This step is reversible (Retro-Henry).

-

Protonation: The resulting alkoxide is protonated to form the

-nitroalcohol.[2][3] -

Dehydration (Condensation): Under elevated temperatures or acidic conditions, water is eliminated (often via an E1cB mechanism) to form the conjugated 2-(2-nitrovinyl)thiophene.

Part 2: The Catalytic Cycle (Visualization)

The following diagram illustrates the pathway from reagents to the nitroalkene, highlighting the reversibility of the aldol step and the irreversibility of the dehydration step under standard synthetic conditions.

Figure 1: Mechanistic pathway of the Henry reaction for thiophene-2-carboxaldehyde, showing the reversible formation of the alcohol and the dehydration sink to the alkene.[1][3]

Part 3: Experimental Protocol

This protocol describes the synthesis of 2-(2-nitrovinyl)thiophene , the most common intermediate for subsequent reduction to thiophene-based ethylamines (bioisosteres of dopamine/serotonin).

Validated Method: Ammonium Acetate Mediated Condensation

This method utilizes ammonium acetate as both a mild base and a catalyst for dehydration, minimizing polymerization of the sensitive thiophene ring.

Reagents:

-

Thiophene-2-carboxaldehyde (1.0 equiv)

-

Nitromethane (5.0 - 10.0 equiv) [Solvent & Reagent]

-

Ammonium Acetate (

) (0.5 - 1.0 equiv) -

Acetic Acid (Optional co-solvent for solubility)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (thiophene derivatives can oxidize over time).

-

Mixing: Add thiophene-2-carboxaldehyde (e.g.,

, -

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Validation Check: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by a highly UV-active yellow spot (nitroalkene).

-

-

Workup: Cool the mixture to room temperature. The product often crystallizes directly upon cooling.

-

If solid forms: Filter and wash with cold methanol.

-

If liquid remains: Remove excess nitromethane under reduced pressure. Dissolve residue in dichloromethane, wash with water and brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from ethanol or isopropanol.

-

Target Appearance: Yellow crystalline needles.

-

Target Melting Point:

.

-

Data Summary: Catalyst Comparison

| Catalyst System | Conditions | Yield (%) | Selectivity | Notes |

| Reflux, 2h | 85–92% | Nitroalkene | Standard industrial method; robust.[4] | |

| 70–80% | Nitroalcohol | Requires low temp to prevent dehydration. | ||

| L-Proline | RT, 24h | 65% | Nitroalcohol | Organocatalytic; moderate enantioselectivity if chiral ligands used. |

Part 4: Critical Optimization & Troubleshooting

Controlling Dehydration

-

Goal: Nitroalkene: Use heat and weak acid/base salts (Ammonium Acetate). The conjugation with the thiophene ring provides a thermodynamic driving force (

stabilization). -

Goal: Nitroalcohol: Use stoichiometric strong base (

) at low temperatures (

Thiophene Sensitivity

Thiophene rings are susceptible to electrophilic aromatic substitution and polymerization under highly acidic conditions.

-

Avoid: Strong Lewis acids (

) or concentrated mineral acids ( -

Solution: If acid catalysis is required for dehydration, use mild organic acids (Acetic acid) or heterogeneous solid acids.

Safety: Nitromethane

-

Risk: Nitromethane is a high-energy material. It can form explosive mixtures with amines under confinement or high pressure.

-

Control: Perform reactions in standard glassware (not sealed autoclaves) unless necessary. Neutralize waste streams to destroy nitronate salts before disposal.

Part 5: Pharmaceutical Relevance[6]

The Henry reaction of thiophene-2-carboxaldehyde is the primary entry point for synthesizing 2-(2-thienyl)ethylamine derivatives.

-

Bioisosterism: The thiophene ring is a bioisostere of the benzene ring (phenyl group). Replacing a phenyl ring with thiophene often alters metabolic stability (CYP450 oxidation) and lipophilicity while retaining receptor binding affinity.

-

Drug Classes:

-

Antihistamines: Methapyrilene analogs.

-

Platelet Aggregation Inhibitors: Ticlopidine precursors.

-

Neurological Agents: Thiophene analogs of phenethylamines are investigated for activity at 5-HT (serotonin) and dopamine receptors.

-

References

-

Mechanism of the Henry Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of 2-(2-nitrovinyl)thiophene. Organic Syntheses. [Link] (Analogous procedure for thiophene derivatives).

-

Henry Reaction - Kinetic and Mechanistic Studies. RSC Advances / Perkin Transactions. [Link]

-

Catalytic Asymmetric Henry Reaction. National Institutes of Health (PMC). [Link]

Sources

Electronic Properties of Conjugated Nitro-Thiophene Systems: A Technical Guide

Executive Summary

This technical guide provides an in-depth analysis of conjugated nitro-thiophene systems, a class of organic materials defined by their "push-pull" electronic architecture. By coupling electron-rich thiophene rings with electron-deficient nitro groups, researchers can precisely engineer molecular orbitals for applications ranging from non-linear optics (NLO) to antimicrobial pharmacophores. This document details the theoretical basis of their electronic structure, validated synthetic protocols, optoelectronic characterization, and the critical role of redox potential in biological activity.

Theoretical Framework: The Push-Pull Mechanism

The utility of nitro-thiophene systems stems from the intramolecular charge transfer (ICT) between the thiophene donor (

Molecular Orbital Engineering

The thiophene ring acts as a

-

HOMO Localization: Predominantly on the thiophene backbone.

-

LUMO Localization: Shifted toward the nitro group.

-

Dipole Moment (

): The spatial separation of charge creates a large ground-state dipole moment, essential for NLO response.

Graphviz Visualization: Electronic Polarization Pathway

The following diagram illustrates the electron density flow and the resulting polarization that defines the system's reactivity and optical nonlinearity.

Figure 1: Schematic of the donor-acceptor interaction leading to enhanced NLO properties.

Synthesis & Structural Validation

To construct these systems, precision is required to maintain conjugation length without breaking the planarity essential for electron delocalization.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

While direct nitration is possible, it often lacks regioselectivity on complex oligomers. A modular approach using Suzuki coupling allows for the systematic extension of the conjugated backbone.

Reagents:

-

Electrophile: 2-bromo-5-nitrothiophene (or nitroarene derivatives).

-

Nucleophile: Thiophene-2-boronic acid pinacol ester.

-

Catalyst:

(Chosen for stability in air). -

Base:

(Mild base to prevent nitro-group reduction).

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a Schlenk flask with

for 15 minutes. -

Solvation: Dissolve 1.0 eq of electrophile and 1.1 eq of boronic ester in degassed 1,4-dioxane/water (4:1 v/v).

-

Catalysis: Add 5 mol%

and 3.0 eq -

Reflux: Heat to 90°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Purification: Quench with water, extract with DCM. Purify via column chromatography on silica gel.

Structural Integrity Check

-

-NMR: Look for the downfield shift of the proton adjacent to the nitro group (

-

XRD: Single-crystal X-ray diffraction should confirm planarity (dihedral angle

) to ensure maximum

Optoelectronic Characterization

The electronic "tunability" of nitro-thiophenes is best quantified through their frontier orbital energies and non-linear optical coefficients.

HOMO-LUMO Energy Data

The following table summarizes experimental and calculated values for various nitro-thiophene derivatives, highlighting the gap reduction with increased conjugation and acceptor strength.

| Compound System | HOMO (eV) | LUMO (eV) | Gap ( | Method |

| Nitro-thieno[3,2-b]thiophene | -6.39 | -3.29 | 3.10 | DFT/B3LYP [1] |

| DTS(FBTTh2)2-Nitro (MSTD6) | -5.20 | -3.48 | 1.72 | DFT/M06 [2] |

| Terthiophene-Nitro | -5.45 | -3.15 | 2.30 | CV/Optical [3] |

| Thiophene S-oxide (Nitro sub) | -6.80 | -3.90 | 2.90 | DFT [4] |

Non-Linear Optical (NLO) Properties

The "push-pull" nature generates significant second-order hyperpolarizability (

-

Mechanism: The external electric field induces a redistribution of electrons along the conjugated path, heavily biased by the nitro group.

-

Key Metric: Designed derivatives (e.g., MSTD7) have exhibited

values as high as

Electrochemical Behavior

Cyclic Voltammetry (CV) is the standard for determining the redox stability and energy levels of these systems.

Reduction Mechanism

The reduction of the nitro group in thiophene systems is generally observed as a quasi-reversible process in aprotic solvents (like Acetonitrile or THF).

Experimental Parameters:

-

Working Electrode: Glassy Carbon.

-

Electrolyte: 0.1 M

in Acetonitrile. -

Reference:

(Internal standard: Ferrocene

Observed Potentials:

-

First Reduction (

): ~ -1.1 V to -1.4 V vs -

Oxidation (

): ~ +0.8 V to +1.2 V. Corresponds to the oxidation of the thiophene backbone (polaron formation).

Graphviz Visualization: Redox Pathways

The stability of the radical anion is critical for both materials science (n-doping) and pharmacology (prodrug activation).

Figure 2: Electrochemical redox pathways for conjugated nitro-thiophenes.

Pharmacological Implications: The Redox Trigger

In drug development, the electronic properties of nitro-thiophenes are exploited for their bioactivation mechanism. Unlike their use in materials science where stability is key, here the instability of the reduced nitro group is the mechanism of action (MoA).

Mechanism of Action (MoA)

Nitro-thiophenes function as prodrugs.[2] They are relatively inert until they enter a bacterial cell or parasite.

-

Enzymatic Reduction: Bacterial nitroreductases (e.g., NfsB in E. coli) reduce the nitro group [5].

-

Electronic Influence: The conjugated thiophene ring stabilizes the intermediate radical anion, allowing it to persist long enough to interact with cellular targets.

-

Toxicity: The radical anion undergoes further reduction to nitroso (

) and hydroxylamine (

Antibacterial Efficacy

Recent studies on nitrothiophene carboxamides demonstrate potent activity against multidrug-resistant (MDR) Gram-negative bacteria.

-

Target: Mycobacterium tuberculosis, E. coli.

-

Selectivity: The redox potential of the nitro-thiophene is tuned (via the conjugation length) to be reducible by bacterial enzymes but not by mammalian systems, providing a therapeutic window [6].

References

-

Resan, S., & Al-Anber, M. (2024).[3] Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C20) Molecule. Baghdad Science Journal. [Link]

-

Khalid, M., et al. (2022).[4] Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega. [Link]

-

Scavia, G., et al. (2022).[4] Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Applied Sciences. [Link]

-

Soto-Delgado, J., et al. (2012). Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides. Journal of the Chilean Chemical Society. [Link][1][5]

-

Debnath, A., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports.[6] [Link]

-

Yadav, M. R., et al. (2017).[7] The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. journals.asm.org [journals.asm.org]

- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

A Technical Guide to Determining the Solubility Profile of 2-(2-Nitroprop-1-enyl)thiophene in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1][2] This technical guide provides a comprehensive framework for determining the solubility profile of 2-(2-nitroprop-1-enyl)thiophene, a nitroalkene derivative containing a thiophene moiety, across a range of common organic solvents.[3][4] Due to the limited availability of specific experimental data for this compound in public literature, this document outlines a robust, first-principles approach based on the well-established isothermal equilibrium shake-flask method coupled with UV-Vis spectrophotometric analysis.[5][6][7] We detail the scientific rationale behind solvent selection, provide a step-by-step experimental protocol, and present a template for data analysis and reporting. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Significance of Solubility in Drug Development

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in gastrointestinal fluids before it can be absorbed into systemic circulation.[8] Consequently, poor aqueous solubility is a primary contributor to the failure of promising drug candidates during development.[1] Understanding the solubility of a compound, such as this compound, in various organic solvents is equally crucial. This knowledge informs:

-

Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.[9]

-

Formulation Development: Identification of suitable co-solvents or vehicles for creating stable liquid dosage forms or for use in amorphous solid dispersions.[2]

-

Preclinical Studies: Preparation of stock solutions for in vitro and in vivo assays.[1]

-

Predictive Modeling: Generation of data for building quantitative structure-property relationship (QSPR) models to predict the solubility of related compounds.[10]

Physicochemical Context of this compound

This compound is a nitroalkene, a class of compounds recognized as versatile intermediates in organic synthesis.[3][11] Its structure comprises a thiophene ring, a five-membered aromatic heterocycle, linked to a nitro-conjugated alkene. The key structural features influencing its solubility are:

-

Thiophene Ring: A relatively nonpolar, aromatic system that suggests solubility in aromatic and nonpolar solvents.[4]

-

Nitroalkene Group (-CH=C(CH₃)NO₂): A highly polar, electron-withdrawing functional group.[12] The nitro group can participate in strong dipole-dipole interactions and potentially hydrogen bonding as an acceptor. This polarity suggests solubility in polar aprotic and protic solvents.

The molecule's overall solubility will be a balance between the nonpolar thiophene ring and the polar nitroalkene substituent. It is anticipated to be sparingly soluble in water and readily soluble in many common organic solvents.[12][13]

Experimental Design: A Self-Validating Protocol

The cornerstone of reliable solubility determination is a robust and reproducible experimental design. We propose the isothermal equilibrium shake-flask method, which is considered the "gold standard" for measuring thermodynamic (or equilibrium) solubility.[6][14] The protocol is designed to be self-validating by ensuring that a true equilibrium state is achieved and accurately measured.

Rationale for Solvent Selection

To construct a comprehensive solubility profile, a diverse set of organic solvents should be selected, spanning a range of polarities, hydrogen bonding capabilities, and chemical classes. The following solvents provide a representative spectrum:

-

Nonpolar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

This selection allows for the systematic investigation of how different intermolecular forces (van der Waals, dipole-dipole, hydrogen bonding) contribute to the solvation of the target compound.

Core Experimental Workflow

The workflow is designed to ensure that an excess of the solid compound is equilibrated with the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a plateau.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. grokipedia.com [grokipedia.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. rjptonline.org [rjptonline.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. lkouniv.ac.in [lkouniv.ac.in]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. who.int [who.int]

The Thiophene Paradox: 2-Substitution as a Pivot Between Toxicity and Efficacy in Medicinal Chemistry

Executive Summary

The thiophene ring stands as one of the most versatile yet volatile scaffolds in medicinal chemistry. Historically viewed as a bioisostere of benzene, its application is defined by a critical dichotomy: the electron-rich sulfur atom confers unique binding properties but introduces significant metabolic liabilities, specifically S-oxidation and epoxide formation. This guide analyzes the evolution of 2-substituted thiophene derivatives , demonstrating how strategic functionalization at the

The Bioisosteric Foundation: Benzene vs. Thiophene

Thiophene is frequently employed as a bioisostere for benzene due to their steric and electronic similarities.[1][2] However, for a medicinal chemist, the differences are more valuable than the similarities.

| Property | Benzene | Thiophene | Medicinal Implication |

| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (Resonance Energy ~29 kcal/mol) | Thiophene is more reactive toward electrophiles (e.g., CYP450 enzymes).[1] |

| Electronic Character | Electron-rich, Sulfur acts as a soft base | Enhanced | |

| Geometry | Hexagonal, Bond angle 120° | Pentagonal, C-S-C angle ~92° | Alters the vector of substituents; critical for fine-tuning receptor fit.[1] |

| Lipophilicity (logP) | 2.13 | 1.81 | Thiophene lowers logP slightly, improving solubility compared to phenyl analogs.[1] |

Expert Insight: The lower resonance energy of thiophene means the C2 and C5 positions are significantly more nucleophilic than benzene carbons. This makes the C2 position the primary vector for both synthetic functionalization and metabolic attack .

The Metabolic Double-Edged Sword

The historical hesitation to use thiophene stems from the withdrawal of drugs like Tienilic acid and Suprofen .[3] The causality lies in the bioactivation of the thiophene ring by Cytochrome P450 (CYP) enzymes.[3]

Mechanism of Toxicity

Metabolism typically occurs via two pathways, both driven by the high electron density at the sulfur and C2/C5 positions:

-

S-Oxidation: CYP450 oxidizes the sulfur to a thiophene S-oxide.[1] This intermediate is a potent Michael acceptor (dienophile) that depletes cellular glutathione (GSH) or covalently binds to proteins, causing hepatotoxicity.[1]

-

Epoxidation: Oxidation across the C2-C3 or C4-C5 bond forms a thiophene epoxide, which rapidly rearranges to reactive hydroxy-thiophenes or ring-opens to form toxic unsaturated aldehydes.[1]

Diagram 1: Metabolic Divergence of the Thiophene Ring

This diagram illustrates the bifurcation between toxic bioactivation and safe clearance/prodrug activation.

Caption: CYP450-mediated oxidation pathways.[1][4][5][6] The red path indicates toxicological liability (Tienilic acid); the green path represents necessary prodrug activation (Clopidogrel).

Turning Liability into Efficacy: The Clopidogrel Case

The antiplatelet agent Clopidogrel (Plavix) represents the masterclass in harnessing 2-substituted thiophene chemistry. It is a prodrug that requires the metabolic instability of the thiophene ring to function.

The "2-Substitution" Mechanism

Clopidogrel features a thiophene ring fused to a tetrahydropyridine.[1] The activation sequence is strictly controlled by the C2 position:

-

C2 Oxidation: CYP2C19 oxidizes the C2 position to form 2-hydroxyclopidogrel .[1]

-

Tautomerization: This rapidly tautomerizes to 2-oxoclopidogrel (a thiolactone).[1]

-

Ring Opening: The thiolactone is hydrolyzed (often by PON1 or further CYP activity), breaking the C2-S bond to reveal the active thiol and a carboxylic acid.

-

Disulfide Bridge: The free thiol forms a disulfide bond with Cys17 and Cys270 of the P2Y12 receptor, irreversibly inhibiting platelet aggregation.

Key Takeaway: Without the specific reactivity of the thiophene C2 position, the ring opening required to unmask the thiol would not occur.

Diagram 2: Clopidogrel Bioactivation Cascade

Caption: The sequential oxidation and ring-opening of Clopidogrel.[7][8] The C2 carbon is the pivot point for the transformation from inert prodrug to active inhibitor.

Modern Strategy: Blocking and Binding (Rivaroxaban & Canagliflozin)

In modern drug design (post-2000s), the goal shifted from exploiting metabolic instability to preventing it, while leveraging the thiophene ring for receptor binding.

Rivaroxaban (Xarelto): The 5-Chloro Solution

Rivaroxaban, a Factor Xa inhibitor, utilizes a 5-chlorothiophene-2-carboxamide moiety.[9]

-

The Problem: An unsubstituted thiophene-2-carboxamide would be susceptible to CYP-mediated oxidation at the electron-rich C5 position.

-

The Solution: Introduction of a Chlorine atom at C5.

-

Metabolic Blockade: The Cl atom sterically and electronically deactivates the C5 position, preventing S-oxidation and polymerization.

-

Binding Affinity: The 5-Cl-thiophene moiety fits precisely into the S1 pocket of Factor Xa. The chlorine atom engages in a specific halogen interaction (hydrophobic/Van der Waals) with Tyr228, boosting potency by 10-fold compared to the unsubstituted analog.

-

Canagliflozin (Invokana): The Stable Linker

Canagliflozin (SGLT2 inhibitor) replaces the proximal phenyl ring of the gliflozin pharmacophore with a 2,5-disubstituted thiophene .

-

Role: It acts as a bioisosteric linker connecting the glucose moiety (via the C2 position) to the distal 4-fluorophenyl ring (at the C5 position).

-

Advantage: The thiophene ring alters the dihedral angle between the two aromatic systems compared to a biphenyl scaffold, optimizing the fit within the SGLT2 channel. The 2,5-substitution pattern is metabolically robust.[1]

Synthetic Methodologies for 2-Substituted Thiophenes

Accessing the 2-position with high regioselectivity is the cornerstone of thiophene medicinal chemistry.

Protocol A: Regioselective Lithiation (Self-Validating System)

Because the pKa of the C2 proton (~32) is lower than C3, lithiation is highly selective.

-

Reagents: Thiophene, n-Butyllithium (n-BuLi), anhydrous THF.[1]

-

Protocol:

-

Cool THF solution of thiophene to -78°C under Argon.

-

Add n-BuLi (1.1 equiv) dropwise.[1] Validation: Color change to yellow/orange indicates anion formation.[1]

-

Stir for 30 min.

-

Add electrophile (e.g., CO2, aldehyde, halide).[1]

-

Self-Validation Step: Quench a small aliquot with D2O and analyze via 1H-NMR. >95% deuterium incorporation at C2 confirms successful lithiation before adding the expensive electrophile.[1]

-

Protocol B: The Gewald Reaction (De Novo Synthesis)

For generating 2-aminothiophenes (common in kinase inhibitors), the Gewald reaction is the industry standard.

-

Components: Ketone/Aldehyde + Activated Nitrile (e.g., malononitrile) + Elemental Sulfur + Amine Base.[1]

-

Mechanism: Knoevenagel condensation followed by thionation and cyclization.[1]

-

Advantage: One-pot synthesis of highly functionalized 2-aminothiophenes that are difficult to access via substitution of an existing ring.[1]

Diagram 3: Synthetic Decision Tree

Caption: Decision matrix for synthesizing 2-substituted thiophenes. Choice depends on the electronic nature of the target and availability of precursors.

References

-

Dansette, P. M., et al. (2012).[1] Cytochromes P450 Catalyze Both Steps of the Major Pathway of Clopidogrel Bioactivation, whereas Paraoxonase Catalyzes the Formation of a Minor Thiol Metabolite Isomer.[7][8] Chemical Research in Toxicology. Link

-

Nomura, S., et al. (2010).[1][10] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[10] Journal of Medicinal Chemistry. Link

-

Straub, A., et al. (2010).[1] Entering the Era of Non-Basic P1 Site Groups: Discovery of Xarelto (Rivaroxaban). Current Topics in Medicinal Chemistry. Link

-

Mishra, R., et al. (2011).[1] Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[1][11] Link

-

Puterová, Z., et al. (2009).[1] Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. Arkivoc. Link

-

Savi, P., et al. (2006).[1] The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences. Link

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: Synthesis of 2-(2-Nitroprop-1-enyl)thiophene using Ammonium Acetate

Abstract

This application note details the protocol for the synthesis of 2-(2-nitroprop-1-enyl)thiophene , a valuable intermediate in the synthesis of thiophene-based pharmaceutical analogues (bioisosteres of phenethylamines). The method utilizes a Henry reaction (nitroaldol condensation) between thiophene-2-carboxaldehyde and nitroethane, catalyzed by ammonium acetate in glacial acetic acid. This guide provides a robust, scalable workflow, mechanistic insights, and safety protocols for researchers in drug discovery and organic synthesis.

Introduction

Nitroalkenes are critical precursors in organic synthesis, serving as Michael acceptors and intermediates for reduction to primary amines (via LiAlH₄) or ketones (via Nef reaction). This compound is specifically sought after as a precursor to 2-(2-aminopropyl)thiophene , a sulfur-containing analogue of the amphetamine class.

While various bases (e.g., butylamine, NaOH) can catalyze the Henry reaction, ammonium acetate (NH₄OAc) in acetic acid is preferred for aromatic aldehydes. It promotes the formation of an iminium intermediate, which is more electrophilic than the free aldehyde, and the acidic medium facilitates the subsequent dehydration step to lock in the conjugated nitroalkene structure.

Reaction Mechanism

The reaction proceeds via a condensation-dehydration sequence. Ammonium acetate acts as a dual-purpose catalyst: it provides ammonia to form a reactive imine/iminium species and acetate to act as a base for deprotonating the nitroalkane.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway showing imine formation and nitronate attack.

Materials and Equipment

Reagents

| Reagent | CAS Number | Purity | Role |

| Thiophene-2-carboxaldehyde | 98-03-3 | >98% | Substrate (Electrophile) |

| Nitroethane | 79-24-3 | >98% | Reagent (Nucleophile) |

| Ammonium Acetate | 631-61-8 | AR Grade | Catalyst |

| Glacial Acetic Acid | 64-19-7 | >99% | Solvent |

| Isopropyl Alcohol (IPA) | 67-63-0 | >99% | Recrystallization Solvent |

Equipment

-

Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser.

-

Magnetic stirrer and hotplate with oil bath.

-

Buchner funnel and vacuum filtration setup.

-

Ice-water bath.

Experimental Protocol

Stoichiometry

-

Aldehyde: 1.0 equivalent

-

Nitroethane: 1.5 - 2.0 equivalents (Excess drives equilibrium)

-

Ammonium Acetate: 0.4 - 0.5 equivalents

-

Solvent: 4-5 mL Glacial Acetic Acid per gram of aldehyde.

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a round-bottom flask with a magnetic stir bar.

-

Add 11.2 g (100 mmol) of Thiophene-2-carboxaldehyde.

-

Add 11.3 g (150 mmol, ~10.8 mL) of Nitroethane.

-

Add 3.1 g (40 mmol) of Ammonium Acetate.

-

Add 50 mL of Glacial Acetic Acid.

-

Attach a reflux condenser.

Step 2: Reflux

-

Heat the mixture to a gentle reflux (internal temp ~100-105°C) with stirring.

-

Maintain reflux for 2 to 4 hours .

-

Checkpoint: The color typically deepens to a dark orange/red. Monitor via TLC (Solvent: 20% EtOAc/Hexane) until the aldehyde spot disappears.

-

Step 3: Workup and Isolation [1]

-

Remove the flask from heat and allow it to cool to approximately 50°C.

-

Pour the warm reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

The product will precipitate as a yellow-orange solid. If an oil forms, scratch the side of the beaker with a glass rod to induce crystallization or cool further in a fridge.

-

Filter the crude solid using a Buchner funnel.

-

Wash the filter cake with 2 x 50 mL of cold water to remove residual acetic acid.

Step 4: Purification

-

Transfer the crude solid to a clean flask.

-

Recrystallize from hot Isopropyl Alcohol (IPA) or Ethanol.

-

Dissolve in minimum boiling solvent.

-

Allow to cool slowly to room temperature, then to 4°C.

-

-

Filter the purified yellow needles and dry in a vacuum desiccator or air-dry.

Workflow Diagram (DOT)

Figure 2: Operational workflow for the synthesis.

Characterization & Data

Physical Properties[2][3][4][5]

-

Appearance: Yellow crystalline solid (needles).

-

Melting Point: 68–70 °C (Lit. ~69 °C [1]).

-

Solubility: Soluble in DCM, EtOAc, hot alcohols; insoluble in water.

Representative NMR Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20 (s, 1H, Vinyl CH =C),

-

δ 7.50 (d, 1H, Thiophene H -5),

-

δ 7.35 (d, 1H, Thiophene H -3),

-

δ 7.15 (dd, 1H, Thiophene H -4),

-

δ 2.60 (s, 3H, CH ₃).

-

Note: The chemical shifts are characteristic of (E)-2-(2-nitroprop-1-enyl)thiophene.

-

Expertise & Optimization Tips

-

Water Management: While ammonium acetate produces water during the reaction, the glacial acetic acid solvent generally absorbs it. However, if yields are low, adding a small amount of acetic anhydride or using a Dean-Stark trap (with toluene as co-solvent) can push the equilibrium by removing water.

-

Catalyst Quality: Ammonium acetate is hygroscopic. "Wet" catalyst can be used, but ensure the bottle hasn't turned completely to liquid. If in doubt, increase the catalyst loading slightly (to 0.6 eq).

-

Oil Formation: If the product oils out upon quenching, it usually means the mixture is too warm or contains impurities. Decant the water, dissolve the oil in a small amount of hot ethanol, and let it stand in the freezer (-20°C) to force crystallization.

Safety & Handling

-

Nitroethane: Flammable liquid.[2] Vapors may form explosive mixtures with air.[2] Use in a fume hood.

-

Nitroalkenes: The product is a Michael acceptor and a potential lachrymator/irritant. Avoid skin contact.[1][2][3][4] Wear nitrile gloves and safety goggles.

-

Thiophenes: Organic sulfur compounds often have strong odors; waste should be segregated into halogenated/sulfur waste streams.

References

-

Sigma-Aldrich.[5][6] (E)-2-(2-Nitroprop-1-enyl)thiophene Product Page. Retrieved from [5]

-

Li, Z., Shen, L., & Li, J. (2011). (E)-2-(2-Nitroprop-1-enyl)thiophene.[5][6] Acta Crystallographica Section E, 67(4). Retrieved from

-

BenchChem. Application Notes and Protocols for the Synthesis of Substituted Phenyl-2-Nitropropenes. Retrieved from

-

Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction). Retrieved from

Sources

Advanced Application Note: 2-(2-Nitroprop-1-enyl)thiophene as a Michael Acceptor

Executive Summary

This application note details the utility of 2-(2-Nitroprop-1-enyl)thiophene (CAS: 6937-35-5) as a versatile Michael acceptor in organic synthesis. While often viewed merely as a precursor for reduction, the electrophilic character of the

This guide focuses on carbon-carbon and carbon-heteroatom bond-forming reactions via conjugate addition. We present validated protocols for Friedel-Crafts alkylations with indoles and enantioselective additions of 1,3-dicarbonyls, emphasizing mechanistic control and reaction optimization.

Regulatory & Safety Notice: Research Use Only. This compound is a structural precursor to bioactive amines. This guide strictly addresses non-reductive synthetic applications (Michael additions) for the generation of diverse chemical libraries. Users must adhere to all local regulations regarding scheduled precursor handling.

Chemical Profile & Reactivity[1][2][3][4][5]

Electronic Structure

The this compound molecule features a thiophene ring conjugated to a nitroalkene side chain. The strongly electron-withdrawing nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the

-

Electrophile:

-carbon (C-3 relative to the nitro group). -

Activator: The nitro group (

) stabilizes the anionic intermediate (nitronate) formed upon nucleophilic attack. -

Sterics: The

-methyl group provides moderate steric bulk, influencing diastereoselectivity during protonation of the nitronate intermediate.

Mechanistic Pathway

The general mechanism involves the attack of a nucleophile (Nu) on the

Figure 1: General mechanistic flow of Michael addition to nitroalkenes.

Application 1: Friedel-Crafts Alkylation with Indoles

This reaction couples the electron-rich indole heterocycle with the electron-deficient nitroalkene. It is a powerful method for synthesizing 3-(2-nitroalkyl)indoles , which are valuable pharmacophores in medicinal chemistry (e.g., tryptamine analogues).

Reaction Scheme

Electrophile: this compound (1.0 equiv)

Nucleophile: Indole (1.2 equiv)

Catalyst: Lewis Acid (e.g.,

Detailed Protocol

Objective: Synthesis of 3-(2-nitro-1-(thiophen-2-yl)propyl)-1H-indole.

Step-by-Step Procedure:

-

Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (169 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL).

-

Addition: Add Indole (140 mg, 1.2 mmol) to the solution.

-

Catalysis: Add Indium(III) Bromide (

) (18 mg, 5 mol%) in one portion.-

Note: Other effective catalysts include

or simply silica gel support for solvent-free variations.

-

-

Reaction: Stir the mixture at room temperature (

) under an inert atmosphere (-

Typical Time: 2–6 hours. The spot for the nitroalkene (yellow/orange) should disappear.

-

-

Quench: Once complete, dilute the reaction mixture with water (10 mL) and extract with DCM (

). -

Workup: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

-

Yield Expectation: 85–95% as a viscous oil or low-melting solid.

Data Summary

| Parameter | Specification |

| Substrate | This compound |

| Reagent | Indole (1.2 equiv) |

| Catalyst | |

| Temp/Time | |

| Yield | >90% |

| Selectivity | C3-alkylation of indole (exclusive) |

Application 2: Asymmetric Michael Addition (Organocatalysis)

For applications requiring stereochemical control, organocatalysts such as chiral thioureas or squaramides are highly effective. This protocol describes the addition of Diethyl Malonate .

Protocol Overview

-

Mix: Combine nitroalkene (1.0 equiv) and chiral thiourea catalyst (10 mol%) in Toluene.

-

Nucleophile: Add Diethyl Malonate (2.0 equiv).

-

Base: Add a mild base (e.g.,

, 10 mol%) if the catalyst is not bifunctional. -

Conditions: Stir at

to enhance enantioselectivity. -

Result: Formation of a chiral

-nitro ester with two adjacent stereocenters (due to the

Experimental Workflow Diagram

Figure 2: Standard workflow for Lewis Acid catalyzed Michael addition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of | Increase temperature to |

| Polymerization | Anionic polymerization of nitroalkene. | Ensure dilute conditions (0.1–0.2 M); avoid strong bases (e.g., NaH, LDA). Use mild bases ( |

| Poor Diastereoselectivity | Fast protonation of nitronate. | Lower temperature ( |

| Oily Product | Residual solvent or impurities. | Dry thoroughly under high vacuum; use a gradient column to remove unreacted indole. |

Safety & Handling

-

Hazards: this compound is a nitroalkene. These compounds are often lachrymators (induce tearing) and skin irritants.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Ventilation: All operations must be performed inside a functioning fume hood.

-

Waste: Dispose of halogenated solvents and organic waste in designated containers. Neutralize acidic aqueous waste before disposal.

References

-

Ballini, R., & Petrini, M. (2004).[1] Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Tetrahedron, 60(5), 1017-1047. Link

-

Bandini, M., et al. (2002). Catalytic enantioselective Friedel–Crafts alkylation of indoles with nitroalkenes. Chemical Communications, 919-920. Link

-

Berdini, V., et al. (2008). Practical synthesis of 3-substituted indoles by reaction of indoles with nitroalkenes in water. Tetrahedron, 64(17), 3701-3706. Link

-

Pellegrini, C., et al. (1994). Enantioselective synthesis of 2-nitro-1,3-diarylpropanes via conjugate addition to nitroolefins. Tetrahedron: Asymmetry, 5(10), 1979-1992. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: (E)-2-(2-Nitroprop-1-enyl)thiophene. Link

Sources

Preparation of Thiophene Analogues of Amphetamine via Nitropropene Intermediates: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of thiophene analogues of amphetamine, potent central nervous system stimulants. The synthetic strategy hinges on the formation of a nitropropene intermediate followed by its reduction. Specifically, this protocol outlines the Henry condensation of 2-thiophenecarboxaldehyde with nitroethane to yield 2-(2-nitropropenyl)thiophene, and its subsequent reduction to 1-(thiophen-2-yl)propan-2-amine (thiopropamine). This application note offers in-depth procedural details, mechanistic insights, and data presentation to support researchers in the fields of medicinal chemistry and drug development.

Introduction

The replacement of a phenyl ring with a thiophene ring is a common bioisosteric substitution in medicinal chemistry. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Thiophene analogues of amphetamine, such as thiopropamine, have demonstrated stimulant effects, albeit with different potencies compared to their phenyl counterparts.[2] The synthesis of these compounds is of significant interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[3][4]

This guide focuses on a reliable and well-established two-step synthetic route commencing with the Henry reaction, also known as the nitroaldol reaction.[5][6] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[7][8][9] The resulting β-nitro alcohol can then be dehydrated to form a nitroalkene, a versatile intermediate that can be reduced to the corresponding primary amine.[5]

Synthetic Strategy Overview

The overall synthetic pathway involves two key transformations:

-

Henry Condensation: 2-Thiophenecarboxaldehyde is reacted with nitroethane in the presence of a base to form 2-(2-nitropropenyl)thiophene.

-

Reduction: The nitropropene intermediate is then reduced to the target amine, 1-(thiophen-2-yl)propan-2-amine.

Caption: Henry Reaction Mechanism.

Experimental Protocol

This protocol is adapted from a procedure utilizing sonication to promote the reaction. [10] Materials:

-

2-Thiophenecarboxaldehyde

-

Nitroethane

-

Butylamine

-

Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Ice

Equipment:

-

Round-bottom flask

-

Ultrasonic bath

-

Magnetic stirrer

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-thiophenecarboxaldehyde (50 mmol) in acetic acid (25 mL), add nitroethane (75 mmol).

-

Add butylamine (100 mmol, 7.4 mL) to the mixture.

-

Sonicate the reaction mixture at 60 °C. Monitor the reaction progress by Gas Chromatography (GC) until the complete conversion of the aldehyde is observed.

-

Upon completion, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with water.

-

Recrystallize the crude product from an ethanol/ethyl acetate mixture to yield pure (E)-2-(2-nitroprop-1-enyl)thiophene. [10]

Reagent Molar Eq. Amount 2-Thiophenecarboxaldehyde 1.0 50 mmol Nitroethane 1.5 75 mmol Butylamine 2.0 100 mmol | Acetic Acid | Solvent | 25 mL |

Table 1: Reagent stoichiometry for the Henry condensation.

Part 2: Reduction of 2-(2-Nitropropenyl)thiophene

The reduction of the nitropropene intermediate is the final step in the synthesis of the thiophene amphetamine analogue. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Pd-C or Raney Nickel), and boron-containing reagents like diborane. [11][12][13]The choice of reducing agent can influence the reaction conditions and yield. Below are protocols for two common reduction methods.

Protocol 2A: Reduction using Borohydride Supported on Ion Exchange Resin

This method offers a convenient and milder alternative to other reducing agents. [11] Materials:

-

2-(2-Nitropropenyl)thiophene

-

Methanol (MeOH)

-

Borohydride supported on ion exchange resin

-

Water

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 2-(2-nitropropenyl)thiophene (2 mmol, 0.338 g) in methanol (40 mL) in a 100 mL Erlenmeyer flask equipped with a magnetic stirring bar. [11]2. Add borohydride supported on an ion exchange resin (2.2 mmol, 0.88 g) to the stirred solution at room temperature. [11]A mild exothermic reaction will be observed, and the yellow color of the nitroalkene will gradually disappear.

-

Stir the reaction mixture for 60 minutes at room temperature. [11]4. Filter off the resin and wash it twice with methanol (2 x 10 mL). [11]5. Remove the methanol from the filtrate under reduced pressure using a rotary evaporator to yield the pure 2-(2-nitropropyl)thiophene as an oil. [11]To obtain the final amine, a further reduction step (e.g., with LiAlH4 or catalytic hydrogenation) is required to convert the nitroalkane to the amine.

Protocol 2B: Reduction using Diborane

Diborane is a powerful reducing agent capable of converting the nitro group directly to an amine. [12] Materials:

-

2-(2-Nitropropenyl)thiophene

-

Diborane solution in an appropriate solvent (e.g., THF)

-

Anhydrous solvent (e.g., THF, dioxane, or glyme)

-

Aqueous base (e.g., NaOH)

-

Acid (e.g., HCl)

-

Organic solvent for extraction

Equipment:

-

Reaction flask with a dropping funnel and nitrogen inlet

-

Stirring apparatus

-

Cooling bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a reaction flask under a nitrogen atmosphere, place a molar excess (3-5:1) of a stirred solution of diborane. [12]2. Slowly add a solution of 2-(2-nitropropenyl)thiophene in an anhydrous solvent to the diborane solution, maintaining the temperature between 5 °C and 15 °C. [12]3. Stir the mixture at a reduced temperature (5 °C to 20 °C) for 8 to 72 hours. [12]4. After the reaction is complete, carefully quench the reaction with water.

-

Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent. [12]6. The free base form of 1-(thiophen-2-yl)propan-2-amine can be isolated by conventional means, such as extraction and subsequent removal of the solvent. [12]

Reduction Method Key Reagents Typical Yield Notes Borohydride Resin Borohydride on ion exchange resin 78% (for nitroalkane) [11] Milder conditions, yields the nitroalkane intermediate. | Diborane | Diborane (BH3) | Not specified | Powerful reducing agent, directly yields the amine. [12]|

Table 2: Comparison of reduction methods for 2-(2-nitropropenyl)thiophene.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecules.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Nitro compounds can be energetic and should be handled with care.

-

Diborane is a toxic and flammable gas and should be handled with extreme caution by experienced personnel.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive guide for the synthesis of thiophene analogues of amphetamine via nitropropene intermediates. The described protocols for the Henry condensation and subsequent reduction are robust and can be adapted for the synthesis of a variety of substituted thiophene amphetamine derivatives. The mechanistic insights and detailed experimental procedures provided herein are intended to facilitate the work of researchers in medicinal chemistry and drug discovery.

References

-

Varma, R. S., & Kabalka, G. W. (n.d.). A review of the reduction of conjugated nitroalkenes. Erowid. Retrieved from

-

Campaigne, E., & McCarthy, W. C. (1952). Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides. Journal of Medicinal Chemistry, 14(1), 1-5. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

-